Hexanal, 2-oxo-

描述

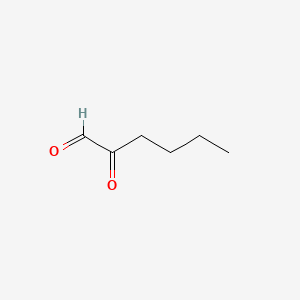

Hexanal, 2-oxo-, also known as 2-oxohexanal, is an organic compound with the molecular formula C6H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl chain. This compound is notable for its role in various chemical reactions and its applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

Hexanal, 2-oxo-, can be synthesized through several methods. One common approach involves the oxidation of hexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, hexanal, 2-oxo-, is often produced via the hydroformylation of 1-pentene. This process, also known as the oxo process, involves the addition of a formyl group to the alkene in the presence of a catalyst, usually a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve optimal yields.

化学反应分析

Types of Reactions

Hexanal, 2-oxo-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid.

Reduction: It can be reduced to hexanol.

Nucleophilic Addition: The carbonyl group can react with nucleophiles to form addition products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Nucleophilic Addition: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.

Major Products Formed

Oxidation: Hexanoic acid.

Reduction: Hexanol.

Nucleophilic Addition: Various alcohols and other addition products depending on the nucleophile used.

科学研究应用

Food Preservation and Quality Control

Quorum Sensing Inhibition

Hexanal, 2-oxo- has been identified as a quorum sensing inhibitor (QSI) in bacteria such as Erwinia carotovora and Pseudomonas fluorescens. Research indicates that hexanal can significantly reduce the production of acylated homoserine lactones (AHLs), which are signaling molecules involved in biofilm formation and virulence factor expression in these bacteria. At sub-minimal inhibitory concentrations (sub-MICs), hexanal achieved a high inhibitory effect on biofilm formation and the activity of extracellular enzymes, which are crucial for bacterial pathogenicity . This property suggests its potential application in enhancing the safety and shelf-life of perishable food products by controlling spoilage organisms.

Mechanisms of Action

The study demonstrated that hexanal interacts with LuxI proteins, disrupting AHL production and leading to reduced biofilm formation. This mechanism provides a theoretical basis for using essential oils containing hexanal as natural preservatives in the food industry .

Chemical Analysis

Derivatization Agents

Hexanal is utilized in the synthesis of N-substituted hydroxylamines, which serve as effective derivatization agents for the analysis of aldehydes. These agents facilitate the detection of various aldehydes through liquid chromatography-mass spectrometry (LC-MS). The high reactivity of hydroxylamines with aldehydes allows for efficient analysis without extensive sample preparation or reduction steps . This application is particularly valuable in food chemistry, where monitoring aldehyde levels is crucial for quality control.

Fluorescent Probes

Coumarin derivatives containing hydroxylamine functional groups have been developed for selective detection of aldehydes like hexanal. These probes are advantageous due to their minimal toxicity and high fluorescence quantum yield, making them suitable for biological studies and chemical analyses .

Therapeutic Potential

Mutagenesis Studies

Hexanal has been implicated in mutagenesis through the formation of DNA adducts. Research has shown that it can react with nucleophilic sites on DNA, leading to modifications that may contribute to genetic mutations. Understanding these interactions is essential for assessing the safety and potential health risks associated with exposure to hexanal . This aspect highlights the need for further investigation into its biological effects and potential applications in cancer research.

Summary Table of Applications

作用机制

The mechanism of action of hexanal, 2-oxo-, involves its interaction with various molecular targets and pathways. In biological systems, it is known to participate in lipid peroxidation, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage. The compound can also act as a signaling molecule, influencing gene expression and metabolic pathways.

相似化合物的比较

Hexanal, 2-oxo-, can be compared with other aldehydes and ketones, such as:

Hexanal: Similar in structure but lacks the oxo group at the second position.

2-Hexenal: An unsaturated aldehyde with a double bond in the carbon chain.

Hexanoic Acid: The oxidized form of hexanal, 2-oxo-.

Hexanal, 2-oxo-, is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

Hexanal, 2-oxo- (C6H10O2), is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its role in quorum sensing inhibition. This article explores the biological activity of Hexanal, 2-oxo-, supported by case studies and research findings.

Antimicrobial Properties

Research indicates that Hexanal, 2-oxo- exhibits significant antimicrobial properties. A study demonstrated that at half the minimum inhibitory concentration (MIC), Hexanal achieved a 76.27% inhibition rate of acylated homoserine lactones (AHLs) production in Erwinia carotovora and Pseudomonas fluorescens. This suggests that Hexanal can effectively disrupt the quorum sensing (QS) mechanisms in these bacteria, which are critical for their virulence and biofilm formation .

Table 1: Inhibition Rates of AHL Production by Hexanal

| Bacterial Strain | Inhibition Rate (%) | MIC (mg/mL) |

|---|---|---|

| E. carotovora | 76.27 | X |

| P. fluorescens | Y | Z |

The study further elucidated that sub-MIC concentrations of Hexanal suppressed the expression of ecbI and pcoI genes, which are integral to the QS system in these bacteria. This indicates a potential application for Hexanal in food preservation by inhibiting spoilage bacteria .

The mechanism through which Hexanal exerts its antimicrobial effects involves interaction with LuxI proteins, which are responsible for AHL production. Molecular docking analyses have shown that Hexanal can bind to EcbI and PcoI proteins, disrupting the synthesis of AHLs and thereby inhibiting biofilm formation and extracellular enzyme activity .

Case Studies

- Food Preservation : In a study focusing on the application of essential oils as QS inhibitors, Hexanal was highlighted for its potential to enhance food safety by mitigating spoilage caused by bacterial biofilms. The findings suggest that incorporating Hexanal into food products could improve their shelf life and safety by reducing microbial load .

- Plant Defense : Another research avenue explored the role of Hexanal in plant defense mechanisms. It was found that Hexanal can act as a signaling molecule in plants, triggering defense responses against pathogens. This dual role as both a plant metabolite and an antimicrobial agent underscores its significance in agricultural applications .

Additional Biological Activities

Hexanal, 2-oxo- has also been studied for its effects on various biological systems beyond microbial inhibition:

- Antioxidant Activity : Some studies have suggested that compounds like Hexanal can exhibit antioxidant properties, which may contribute to their protective roles in biological systems.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects of hexanal derivatives, although more extensive studies are required to validate these findings .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying hexanal as an oxidative marker in lipid-rich matrices?

Gas chromatography-mass spectrometry (GC-MS) coupled with dynamic headspace sampling is the gold standard. Key parameters include:

- Using a Tenax TA trap and a cooled injection system (CIS) at −60°C to focus volatile compounds .

- Capillary columns (e.g., DB-5, 60 m × 0.25 mm) and selected ion monitoring (SIM) at m/z 56 for hexanal detection .

- Validation metrics: Linear range (10 ng mL⁻¹–1 µg mL⁻¹), LOD/LOQ (3.3–9.8 ng mL⁻¹), and intra-day RSD <4% .

- Sample preparation optimization: For rice, grinding improves sensitivity, while low incubation temperatures (30°C) minimize artifact formation .

Q. How does hexanal delay fruit ripening, and what biochemical assays confirm its efficacy?

Hexanal inhibits phospholipase D (PLD), an enzyme critical to membrane lipid degradation during senescence. Methodological validation includes:

- qRT-PCR : Quantifying PLD gene suppression in treated fruits (e.g., bananas) .

- Firmness and respiration rate assays : Hexanal-treated fruits show reduced weight loss (e.g., 1200 ppm vapor extends banana shelf life to 18 days) and delayed climacteric respiration peaks .

- Enzyme activity assays : Direct measurement of PLD inhibition in vitro using radiolabeled substrates .

Advanced Research Questions

Q. How can contradictory data on hexanal’s efficacy in different fruit species be resolved?

Discrepancies arise from species-specific PLD isoforms, treatment protocols (vapor vs. aqueous formulations), and environmental factors. Strategies include:

- Comparative transcriptomics : Identify PLD isoform expression patterns across fruits (e.g., tomatoes vs. bananas) .

- Dose-response optimization : For mangoes, 4-hour vapor exposure accelerates spoilage, while 2-hour exposure extends shelf life due to microbial inhibition thresholds .

- Multivariate statistical models : Correlate hexanal concentration, treatment duration, and postharvest storage conditions using ANOVA and principal component analysis (PCA) .

Q. What molecular mechanisms underlie hexanal’s antifungal activity against Aspergillus flavus?

Hexanal disrupts mitochondrial function and induces apoptosis in fungal spores. Key methodologies:

- Reactive oxygen species (ROS) assays : Flow cytometry with DCFH-DA staining confirms ROS accumulation .

- Transcriptomics : RNA-seq reveals downregulation of ATP synthase, cytochrome c oxidase, and autophagy-related genes (ATG8) .

- Electron microscopy : Visualizes mitochondrial cristae fragmentation and DNA damage in spores .

Q. How can non-enzymatic (LOX-independent) hexanal formation pathways be studied in protein-rich systems?

Reducing agents (e.g., dithiothreitol) and transition metals (e.g., Fe²⁺) drive LOX-independent hexanal synthesis. Experimental approaches:

- Metal chelation : Add EDTA to ISP (isolated soy protein) slurries to suppress iron-catalyzed linoleic acid oxidation .

- Isotopic labeling : Use ¹³C-linoleic acid to trace hexanal origins in model systems .

- Kinetic analysis : Compare reaction rates under anaerobic vs. aerobic conditions to decouple LOX and non-LOX pathways .

Q. Methodological Challenges and Solutions

Q. What are the limitations of hexanal as a universal oxidative marker in complex food matrices?

- Matrix interference : Co-eluting volatiles (e.g., pentanal) in GC-MS require advanced separation (e.g., two-dimensional GC) .

- pH dependence : Hexanal stability decreases in acidic emulsions, necessitating pH-controlled sampling .

- Alternative markers : Pair hexanal with TBARS or peroxide values (PV) for comprehensive oxidation profiling .

Q. How can structural biology techniques elucidate hexanal’s interaction with PLD at the atomic level?

- X-ray crystallography : Co-crystallize PLD with hexanal to identify binding pockets .

- Molecular dynamics simulations : Model hexanal’s diffusion through PLD’s hydrophobic membrane-binding domain .

- Site-directed mutagenesis : Validate critical residues (e.g., His442 in PLD’s active site) via knockout assays .

Q. Data Interpretation and Validation

Q. Why do some studies report weak correlations between hexanal and sensory evaluation scores for lipid oxidation?

- Threshold variability : Hexanal’s odor detection threshold (0.5–5 ppb) may mask its relevance in high-fat systems .

- Synergistic effects : Combine hexanal with other aldehydes (e.g., 2,4-decadienal) in multivariate regression models .

- Panelist training : Use quantitative descriptive analysis (QDA) to standardize sensory terms like "rancid" or "grassy" .

属性

IUPAC Name |

2-oxohexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSFZIXOKVGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178304 | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-84-0 | |

| Record name | Hexanal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。